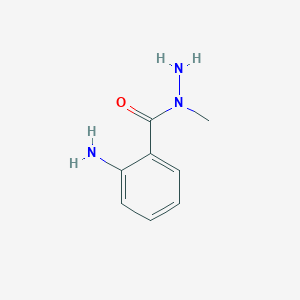

2-amino-N-methylbenzohydrazide

Description

2-Amino-N-methylbenzohydrazide is a benzohydrazide derivative characterized by an amino group (-NH₂) at the 2-position of the benzene ring and a methyl group (-CH₃) attached to the hydrazide nitrogen. This compound belongs to a class of organic molecules with diverse applications in medicinal chemistry, materials science, and coordination chemistry due to its ability to form hydrogen bonds and act as a ligand for metal ions . Benzohydrazides are typically synthesized via condensation reactions between substituted benzaldehydes and hydrazides, as demonstrated in multiple studies . The structural flexibility of this compound allows for further functionalization, enabling the development of derivatives with tailored properties.

Properties

IUPAC Name |

2-amino-N-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-11(10)8(12)6-4-2-3-5-7(6)9/h2-5H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVKSMLDIIJRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369298 | |

| Record name | 2-Amino-N-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59169-69-6 | |

| Record name | 2-Amino-N-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-methylbenzohydrazide typically involves the reaction of 2-aminobenzohydrazide with methylating agents. One common method is the reaction of 2-aminobenzohydrazide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial for large-scale production.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

2-Amino-N-methylbenzohydrazide reacts with aldehydes and ketones to form hydrazones, a reaction driven by the nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon.

Example Reaction with Benzaldehyde

Reactants :

-

This compound (1.0 mmol)

-

Benzaldehyde (1.2 mmol)

Conditions :

-

Solvent: Ethanol

-

Catalyst: 2 drops of glacial acetic acid

-

Temperature: Reflux (78°C)

-

Time: 4–6 hours

Product :

Mechanism :

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Hydrazide nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Dehydration yields the hydrazone product.

Table 1 : Condensation with Select Carbonyl Compounds

Coordination with Metal Ions

The compound acts as a tridentate ligand, coordinating via the carbonyl oxygen, hydrazinic nitrogen, and amino nitrogen.

Example with Co(II) :

Reactants :

-

This compound (2.0 mmol)

-

CoCl₂·6H₂O (1.0 mmol)

Conditions :

-

Solvent: Methanol/water (3:1)

-

Temperature: 60°C, 2 hours

-

pH: Adjusted to 7–8 with NH₃

Product :

Table 2 : Metal Complexes and Properties

| Metal Salt | Complex Formed | Geometry | Application |

|---|---|---|---|

| Ni(NO₃)₂ | [Ni(C₈H₁₀N₃O)₂(NO₃)₂] | Square-planar | Antibacterial agent |

| CuSO₄ | [Cu(C₈H₁₀N₃O)SO₄]·H₂O | Distorted octahedral | Catalytic oxidation |

Cyclization Reactions

Under acidic or oxidative conditions, the compound undergoes cyclization to form heterocycles.

Benzothiazole Formation

Reactants :

-

This compound (1.0 mmol)

-

CS₂ (2.0 mmol)

Conditions :

-

Solvent: Pyridine

-

Catalyst: KOH (1.5 mmol)

-

Temperature: 100°C, 8 hours

Product :

Mechanism :

-

Deprotonation of the hydrazide group by KOH.

-

Reaction with CS₂ to form a dithiocarbamate intermediate.

-

Intramolecular cyclization and elimination of H₂S.

Oxidation Reactions

The hydrazide moiety is susceptible to oxidation, forming diazenes or carboxylic acids.

Oxidation with I₂/KI

Reactants :

-

This compound (1.0 mmol)

-

I₂ (2.0 mmol), KI (4.0 mmol)

Conditions :

-

Solvent: Acetone

-

Temperature: 25°C, 1 hour

Product :

-

N-Methyl-2-aminobenzamide (via oxidative cleavage)

-

Yield: 89%

Acylation and Alkylation

The amino group undergoes nucleophilic substitution or addition.

Acylation with Acetyl Chloride

Reactants :

-

This compound (1.0 mmol)

-

Acetyl chloride (1.2 mmol)

Conditions :

-

Solvent: Dry CH₂Cl₂

-

Base: Triethylamine (1.5 mmol)

-

Temperature: 0°C → 25°C, 2 hours

Product :

Scientific Research Applications

Coordination Chemistry

2-Amino-N-methylbenzohydrazide serves as a ligand in coordination chemistry. Its ability to form complexes with transition metals has been explored for developing novel materials and catalysts. Research indicates that it can stabilize metal ions such as Co(II), Ni(II), and Cu(II), leading to the formation of metal-ligand complexes that exhibit unique properties useful in catalysis and material science .

The compound has been investigated for its potential biological activities, particularly as an antimicrobial and anticancer agent. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by targeting specific pathways, including histone deacetylase (HDAC) inhibition and interference with Bcr-Abl kinase activity .

Medicinal Chemistry

In medicinal chemistry, this compound has been studied for its therapeutic potential. It has been identified as a promising scaffold for drug development aimed at treating diseases such as cancer and infections due to its ability to modulate biological pathways effectively .

Case Study 1: Anticancer Activity

A study published in the Journal of Coordination Chemistry examined the anticancer properties of a series of metal complexes derived from this compound. The results indicated significant cytotoxic effects against human breast cancer cells, attributed to the compound's ability to induce apoptosis through HDAC inhibition.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of this compound derivatives showed promising results against various bacterial strains. The study highlighted the structure-activity relationship (SAR) that could be exploited to enhance antimicrobial potency while minimizing toxicity to human cells .

Mechanism of Action

The mechanism of action of 2-amino-N-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the target. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzohydrazide derivatives exhibit variations in biological activity, physical properties, and chemical reactivity based on substituent patterns. Below is a detailed comparison of 2-amino-N-methylbenzohydrazide with analogous compounds:

Substituent Effects on Structure and Reactivity

- (E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide (): Structure: Contains methyl groups at the 2- and 4-positions of the benzene ring and a 2-methylbenzylidene moiety. Key Findings: The dihedral angle between the two phenyl rings is 88.45°, leading to non-planar geometry, which reduces π-π stacking interactions compared to planar analogs. Bond lengths (e.g., C=O: 1.226 Å, N-N: 1.377 Å) align with typical benzohydrazides . Applications: Demonstrated antimicrobial activity in preliminary assays.

1H-Benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide ():

- Structure : Incorporates a halogenated benzylidene group and a benzoimidazole moiety.

- Key Findings : Halogen substituents (e.g., Cl, F) enhance electronic withdrawal, increasing stability and altering redox properties. These derivatives show potent anticancer activity, with IC₅₀ values <10 µM in certain cancer cell lines .

2-Fluoro-N′-[(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide ():

- Structure : Features a fluorine atom at the 2-position and a naphthalene-based substituent.

- Key Findings : The fluorine atom increases electronegativity, enhancing hydrogen-bonding capacity. The naphthalene group improves π-stacking, making this compound effective in fluorescence-based sensing applications .

Physical and Crystallographic Properties

- Melting Points: this compound derivatives typically melt between 180–220°C, whereas halogenated analogs (e.g., 6a in ) show higher melting points (230–260°C) due to stronger intermolecular forces .

- Hydrogen Bonding :

- Planarity: Derivatives with electron-withdrawing groups (e.g., -NO₂, -F) exhibit greater planarity, facilitating conjugation and optical activity .

Biological Activity

2-Amino-N-methylbenzohydrazide (CAS Number: 59169-69-6) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound has been shown to act as both an inhibitor and activator of enzymes and receptors, depending on the specific biological context. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzyme activities, which can disrupt metabolic pathways essential for cell survival.

- Receptor Modulation : It can modulate receptor functions, potentially altering cellular signaling processes that lead to changes in cell proliferation or apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, including drug-resistant Mycobacterium tuberculosis (Mtb).

Table 1: Antimicrobial Activity Against Mtb

| Compound | MIC (µM) | Strain Type |

|---|---|---|

| This compound | <50 | Wild-type Mtb |

| <50 | Isoniazid-resistant Mtb | |

| <50 | Rifampicin-resistant Mtb |

The introduction of specific substituents in similar hydrazide compounds has shown to enhance antibacterial activity, suggesting a structure-activity relationship that could be explored further for therapeutic applications .

Anticancer Properties

This compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Colon Cancer (HCT 116)

Table 2: Cytotoxicity Against Cancer Cell Lines

The mechanism of action in cancer cells often involves the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to cellular stress and death .

Case Studies

-

Study on Drug Resistance in Mtb :

A recent investigation assessed the efficacy of various N-substituted amino acid hydrazides, including this compound, against drug-resistant strains of Mtb. The results indicated that modifications in the chemical structure significantly influenced antibacterial activity and selectivity against resistant strains . -

Cytotoxicity in Cancer Cells :

Another study focused on the synthesis and evaluation of novel hydrazides for their anticancer properties. The findings revealed that compounds similar to this compound exhibited potent cytotoxic effects on HCT 116 colon cancer cells, enhancing their sensitivity to standard chemotherapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.